molecular formula C17H13F2N3OS2 B2527883 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 1021098-34-9

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2527883
CAS No.: 1021098-34-9
M. Wt: 377.43
InChI Key: CXAGTBWFDYTIJY-UHFFFAOYSA-N
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Description

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a thiazole ring substituted with an amino group and a phenyl group, as well as a difluorophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is unique due to its combination of a thiazole ring with an amino group, a phenyl group, and a difluorophenyl acetamide moiety.

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS2/c18-11-6-7-13(12(19)8-11)21-14(23)9-24-17-22-15(16(20)25-17)10-4-2-1-3-5-10/h1-8H,9,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAGTBWFDYTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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